molecular formula C13H13NO B6413698 2-(2,3-Dimethylphenyl)-5-hydroxypyridine, 95% CAS No. 1261991-07-4

2-(2,3-Dimethylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6413698
CAS RN: 1261991-07-4
M. Wt: 199.25 g/mol
InChI Key: IWUQZRURERSZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenyl)-5-hydroxypyridine, 95% (2,3-DMPH-5-OH) is an organic compound belonging to the hydroxypyridine class of compounds. It is a white crystalline solid with a melting point of 135-140 °C. It is soluble in most organic solvents and has a molecular weight of 220.29 g/mol. 2,3-DMPH-5-OH is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds. It is also used in the synthesis of pharmaceuticals and other active ingredients.

Scientific Research Applications

2,3-DMPH-5-OH is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and other active ingredients, as well as in the synthesis of organic compounds. It has also been used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis. In addition, 2,3-DMPH-5-OH has been used in the synthesis of drugs such as antimalarials, antibiotics, and antifungals.

Mechanism of Action

2,3-DMPH-5-OH acts as a proton donor and a Lewis acid in organic chemistry. It has been found to be a powerful catalyst for the formation of carbon-carbon bonds. It has also been found to be an effective catalyst for the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2,3-DMPH-5-OH has been found to be biochemically and physiologically active. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of anti-inflammatory and analgesic effects. 2,3-DMPH-5-OH has also been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Inhibition of AChE has been linked to effects such as improved memory and learning.

Advantages and Limitations for Lab Experiments

2,3-DMPH-5-OH is a versatile compound that can be used in a variety of laboratory experiments. It has a high solubility in most organic solvents and is relatively stable. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2,3-DMPH-5-OH is a relatively strong acid and should be handled with caution. It should also be stored in an airtight container away from light and heat.

Future Directions

There are a number of potential future applications for 2,3-DMPH-5-OH. It has been suggested that it may be useful in the synthesis of drugs for the treatment of cancer, Alzheimer’s disease, and other illnesses. It may also be useful in the development of new materials for use in electronics. Additionally, 2,3-DMPH-5-OH may be useful in the development of new catalysts for organic synthesis. Finally, it may be useful in the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

2,3-DMPH-5-OH can be synthesized using two different methods. The first method involves the reaction of 2,3-dimethylphenol with formaldehyde and hydrochloric acid in the presence of an acid catalyst. The reaction produces 2,3-dimethylphenyl-5-hydroxypyridine, which can then be purified by recrystallization. The second method involves the reaction of 2,3-dimethylphenol with pyridine in the presence of a base catalyst. This reaction produces 2,3-dimethylphenyl-5-hydroxypyridine, which can then be purified by recrystallization.

properties

IUPAC Name

6-(2,3-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-12(10(9)2)13-7-6-11(15)8-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUQZRURERSZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692441
Record name 6-(2,3-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-07-4
Record name 6-(2,3-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.